1-azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid 1-azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.: 2757999-78-1
VCID: VC11569193
InChI: InChI=1S/C7H11NO2.C2HF3O2/c9-6(10)5-3-7(4-5)1-2-8-7;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10);(H,6,7)
SMILES:
Molecular Formula: C9H12F3NO4
Molecular Weight: 255.19 g/mol

1-azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid

CAS No.: 2757999-78-1

Cat. No.: VC11569193

Molecular Formula: C9H12F3NO4

Molecular Weight: 255.19 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid - 2757999-78-1

Specification

CAS No. 2757999-78-1
Molecular Formula C9H12F3NO4
Molecular Weight 255.19 g/mol
IUPAC Name 1-azaspiro[3.3]heptane-6-carboxylic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C7H11NO2.C2HF3O2/c9-6(10)5-3-7(4-5)1-2-8-7;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10);(H,6,7)
Standard InChI Key HNOVQUVOKDNAEW-UHFFFAOYSA-N
Canonical SMILES C1CNC12CC(C2)C(=O)O.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Nomenclature

1-Azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid consists of a fused bicyclic system (spiro[3.3]heptane) with:

  • A nitrogen atom at position 1 (1-aza designation).

  • A carboxylic acid group at position 6.

  • Trifluoroacetic acid (TFA) as a counterion, likely forming a salt (e.g., trifluoroacetate).

Key Characteristics:

PropertyValue/DescriptionSource Relevance
Molecular FormulaC₈H₁₀F₃NO₄ (predicted)Derived from
Molecular Weight241.17 g/mol (calculated)-
SynonymsNot widely reported; potential variants include
1-azaspiro[3.3]heptane-6-carboxylate TFA salt

Structural Notes:

  • The spiro[3.3]heptane core comprises two fused three-membered rings (one aziridine and one cyclopropane).

  • The carboxylic acid group introduces polarity, while TFA enhances solubility in organic solvents .

Synthetic Methodologies

While direct synthesis protocols for this compound are scarce, analogous routes for spirocyclic azaspiroheptanes provide a framework:

Reduction and Protection Strategies

A Chinese patent (CN102442934A) outlines steps for synthesizing 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester, involving :

  • Lithium Aluminum Hydride (LiAlH₄) Reduction:

    • Converts esters to alcohols (e.g., compound (14) to (15) with 96.2% yield).

    • Conditions: Tetrahydrofuran (THF), 0–20°C .

  • Tosyl (Ts) Protection:

    • Uses TsCl in pyridine to stabilize reactive intermediates.

  • Cyclization with o-Nitrobenzenesulfonamide:

    • Forms the spirocyclic core under potassium carbonate catalysis in dimethyl sulfoxide (90–120°C) .

Adaptation for Target Compound:

  • Replacement of tert-butyl ester with carboxylic acid via acidic hydrolysis.

  • TFA salt formation via ion exchange or direct acidification.

Critical Challenges:

  • Ring Strain: Three-membered rings necessitate mild conditions to prevent decomposition.

  • Steric Hindrance: Position 6 substitution complicates functionalization .

Physicochemical Properties

Data inferred from PubChem entries for related spirocycles (e.g., 1-oxa-6-azaspiro[3.3]heptane trifluoroacetate) :

PropertyValue/Behavior
SolubilityHigh in polar aprotic solvents (DMF, DMSO)
StabilitySensitive to strong acids/bases; hygroscopic
Melting PointNot reported (likely <100°C due to TFA salt)

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